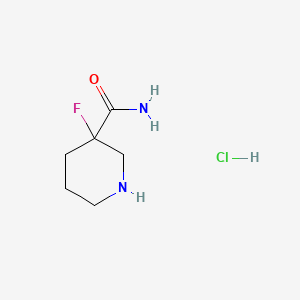
3-Fluoropiperidine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropiperidine-3-carboxamide hydrochloride is a fluorinated piperidine derivative. Fluorinated compounds are widely recognized for their unique properties, such as increased metabolic stability and the ability to fine-tune polarity and lipophilicity, which can enhance solubility and membrane permeability . These properties make fluorinated compounds valuable in various fields, including drug discovery and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated piperidines, including 3-Fluoropiperidine-3-carboxamide hydrochloride, typically involves multi-step processes. One common method involves the catalytic dearomatization-hydrogenation of fluoro-pyridine precursors . This reaction sequence is highly diastereoselective and can produce a range of substituted, all-cis-(multi)fluorinated piperidines .
Industrial Production Methods
Industrial production methods for fluorinated piperidines often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropiperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or halides .
Scientific Research Applications
3-Fluoropiperidine-3-carboxamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoropiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, making the compound valuable for drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropiperidine hydrochloride: Another fluorinated piperidine derivative with similar properties.
3-Fluoropyrrolidine hydrochloride: A fluorinated pyrrolidine derivative used in similar applications.
Uniqueness
3-Fluoropiperidine-3-carboxamide hydrochloride is unique due to its specific substitution pattern, which can confer distinct electronic and steric properties. These properties can enhance its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C6H12ClFN2O |
|---|---|
Molecular Weight |
182.62 g/mol |
IUPAC Name |
3-fluoropiperidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H11FN2O.ClH/c7-6(5(8)10)2-1-3-9-4-6;/h9H,1-4H2,(H2,8,10);1H |
InChI Key |
SPEGHLNZNLLRDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C(=O)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















